molecular formula C14H6Cl2N4O2S2 B2843829 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 1171078-70-8

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2843829
CAS No.: 1171078-70-8
M. Wt: 397.25
InChI Key: QZFWFFMUUVDBHY-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide: is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the thiophene ring: This step involves the chlorination of thiophene followed by coupling with the oxadiazole intermediate.

    Formation of the benzo[d]thiazole ring: This can be synthesized via a condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative.

    Final coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the benzo[d]thiazole derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: : In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its potential bioactivity.

Medicine: : The compound shows promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: : In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness: The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity not observed in simpler analogs.

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2N4O2S2/c15-10-4-7(11(16)24-10)13-19-20-14(22-13)18-12(21)6-1-2-8-9(3-6)23-5-17-8/h1-5H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFWFFMUUVDBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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